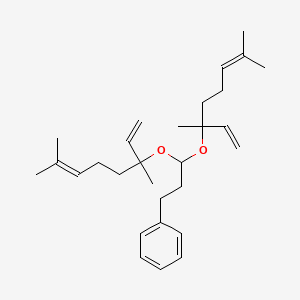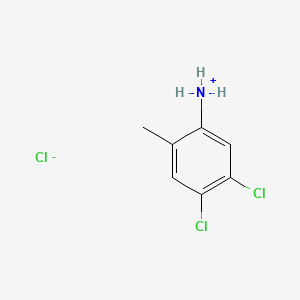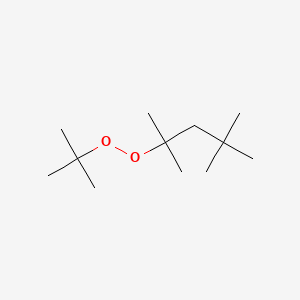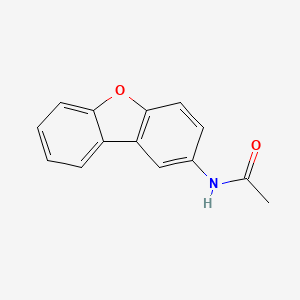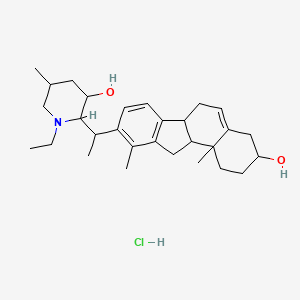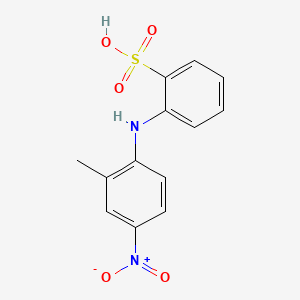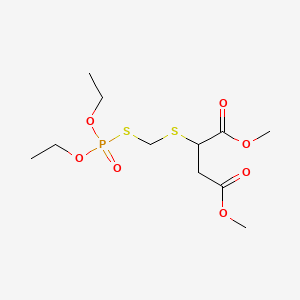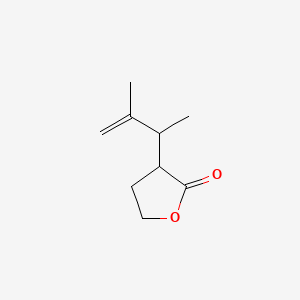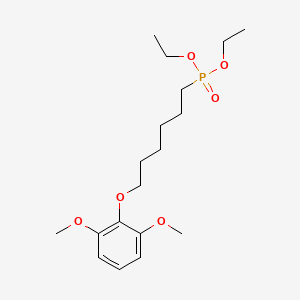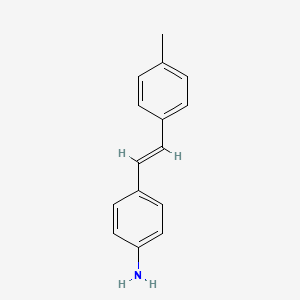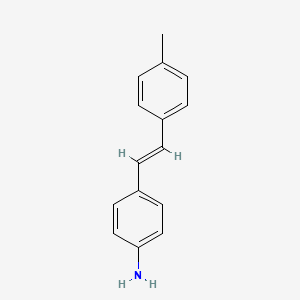
Thiazole, 4-ethyl-2-methyl-5-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-ethyl-5-n-propylthiazole is an organic compound with the molecular formula C9H15NS It belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-ethyl-5-n-propylthiazole can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of sulfur with alkenes. Another method includes the reaction of pyrrole with sodium persulfate and tertiary alcohols .
Industrial Production Methods
In industrial settings, the synthesis of 2-Methyl-4-ethyl-5-n-propylthiazole often involves optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-ethyl-5-n-propylthiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-4-ethyl-5-n-propylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism by which 2-Methyl-4-ethyl-5-n-propylthiazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-2-methyl-5-propylthiazole
- 2-Methyl-4-ethylthiazole
- 5-Propyl-2-methylthiazole
Uniqueness
2-Methyl-4-ethyl-5-n-propylthiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
41981-75-3 |
|---|---|
Molecular Formula |
C9H15NS |
Molecular Weight |
169.29 g/mol |
IUPAC Name |
4-ethyl-2-methyl-5-propyl-1,3-thiazole |
InChI |
InChI=1S/C9H15NS/c1-4-6-9-8(5-2)10-7(3)11-9/h4-6H2,1-3H3 |
InChI Key |
JDGOETBULMDHIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


